N-Hexylpyridinium bromide
Description
N-Hexylpyridinium Bromide as a Quaternary Ammonium (B1175870) Compound
This compound is classified as a quaternary ammonium compound (QAC) and an ionic liquid. evitachem.com Its molecular structure features a pyridinium (B92312) ring where the nitrogen atom is bonded to a hexyl group, creating a positively charged cation. evitachem.com This cation is balanced by a bromide anion. The general synthesis of this compound involves the quaternization of pyridine (B92270) with hexyl bromide. evitachem.com This reaction is typically carried out by heating the reactants in an organic solvent like acetonitrile (B52724) or ethanol (B145695) under reflux conditions. evitachem.com
The structure of this compound imparts upon it several key properties that are of interest in research. These include high thermal stability, low volatility, and solubility in both water and organic solvents. evitachem.com As a surfactant, it can stabilize colloidal systems. evitachem.com The length of the alkyl chain, in this case, a hexyl group, plays a crucial role in determining its physicochemical properties and biological activity when compared to other N-alkylpyridinium bromides.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈BrN |
| Molecular Weight | 244.17 g/mol |
| CAS Number | 74440-81-6 |
| Appearance | Yellow-brown solid or thick solution |
Historical Context and Evolution of Research on this compound
Research into quaternary ammonium compounds has a long history, with their bactericidal properties being described early in the 20th century. mdpi.com The exploration of this compound and similar ionic liquids gained significant momentum as researchers sought alternatives to volatile organic solvents. mdpi.com Early research focused on the fundamental synthesis and characterization of these compounds. A common method established was the quaternization of pyridine with an appropriate alkyl bromide, such as 1-bromohexane (B126081). nih.gov
The evolution of research saw a shift towards exploring the applications of this compound. Its properties as an ionic liquid led to investigations into its use as a solvent and catalyst in various organic reactions. evitachem.com Concurrently, its surfactant nature prompted studies into its micelle formation in aqueous solutions. rsc.orgnih.gov The ability of the bromide anion to be exchanged with other anions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) opened up avenues for tailoring the compound's properties for specific applications, such as in electrochemistry. nih.govlabinsights.nl
More recent research has delved into the material science applications of this compound. A significant area of investigation has been the development of antimicrobial surfaces by covalently attaching poly(vinyl-N-hexylpyridinium) to various materials. researchgate.netresearchgate.netpnas.org This has involved detailed studies into the mechanism of bactericidal action, which is believed to involve the disruption of bacterial cell membranes. researchgate.net
Current Research Landscape and Future Directions for this compound
The current research landscape for this compound is multifaceted, with active investigations across several scientific disciplines.
Antimicrobial Applications: A major focus of current research is on the antimicrobial properties of this compound, particularly when polymerized. Studies have explored the covalent attachment of poly(4-vinyl-N-hexylpyridinium bromide) to surfaces like glass and polyethylene (B3416737) to create materials that kill bacteria on contact. researchgate.netpnas.org Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.net The mechanism of action is understood to be the disruption of the bacterial cell membrane by the positively charged pyridinium moiety. Future research in this area is aimed at enhancing the biocompatibility of these antimicrobial materials for potential use in medical devices.
Table 2: Research Applications of this compound
| Research Area | Application | Key Findings |
|---|---|---|
| Materials Science | Antimicrobial surfaces | Covalently attached poly(vinyl-N-hexylpyridinium) kills bacteria on contact. researchgate.netpnas.org |
| Electrochemistry | Corrosion inhibitor, Electrolyte component | Forms a protective layer on metal surfaces to inhibit corrosion. researchgate.net Can be used in electrolytes for secondary batteries. google.com |
| Chemical Synthesis | Ionic liquid solvent and catalyst | Facilitates organic reactions that are challenging in conventional solvents. evitachem.com |
| Enzyme Stability | Reaction media for enzymes | Can improve the stability of enzymes like lipase (B570770) in certain solvent systems. nih.govscispace.com |
| Separation Science | Entrainer for azeotrope separation | Shows potential for breaking azeotropic mixtures in extractive distillation. researchgate.net |
Source: evitachem.comnih.govresearchgate.netpnas.orgresearchgate.netgoogle.comscispace.comresearchgate.net
Electrochemistry: In the field of electrochemistry, this compound is being investigated as a corrosion inhibitor for metals like carbon steel in acidic environments. researchgate.net It functions by adsorbing onto the metal surface and forming a protective layer. Furthermore, its ionic nature makes it a candidate for use as a component in electrolytes for electrochemical cells, such as secondary zinc-bromine batteries. google.com
Ionic Liquids and Catalysis: The use of this compound as an ionic liquid continues to be an active area of research. Its ability to dissolve a wide range of substances makes it a versatile solvent for organic synthesis. evitachem.comwiley.com It can also act as a catalyst in certain reactions. Research is ongoing to explore its potential in various chemical processes, including the synthesis of biodiesel. mdpi.com
Future Directions: Future research on this compound is expected to focus on several key areas. researchgate.net In materials science, the development of biocompatible antimicrobial coatings with long-lasting efficacy remains a primary goal. This includes exploring copolymers to improve compatibility with mammalian cells. nih.gov In the realm of green chemistry, its application in the separation and recovery of valuable components from waste materials is a promising avenue. wiley.com Further investigations into its thermodynamic properties will aid in the design of more efficient separation processes. researchgate.net The exploration of its derivatives, with different anions and modified alkyl chains, will continue to be a strategy to fine-tune its properties for specific and novel applications. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-hexylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N.BrH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRSEFNUSHACPD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047934 | |
| Record name | 1-Hexylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74440-81-6 | |
| Record name | 1-Hexylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexylpyridinium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7AT59Q225 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Characterization Methodologies for N Hexylpyridinium Bromide
Synthetic Routes for N-Hexylpyridinium Bromide
The synthesis of this compound typically involves the quaternization of pyridine (B92270) with an appropriate alkyl halide, in this case, 1-bromohexane (B126081). This is an SN2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon attached to the bromine atom in 1-bromohexane. The two primary methods employed for this synthesis are conventional reflux heating and microwave-assisted synthesis.
The conventional method for synthesizing this compound involves heating a mixture of pyridine and 1-bromohexane under reflux. Typically, equimolar amounts of the reactants are dissolved in a suitable solvent, such as acetonitrile (B52724) or toluene (B28343). The mixture is then heated to the solvent's boiling point and maintained under reflux for an extended period, which can be as long as 18 to 24 hours. researchgate.netarabjchem.org
The general reaction is as follows: C₅H₅N + CH₃(CH₂)₅Br → [C₅H₅N(CH₂)₅CH₃]⁺Br⁻
After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product is then purified, often by washing with a non-polar solvent like diethyl ether or ethyl acetate (B1210297) to remove any unreacted starting materials, followed by drying under vacuum. This traditional heating method is effective but is often characterized by long reaction times and significant energy consumption.
Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating. researchgate.netbiotechjournal.in This technique utilizes microwave radiation to heat the reactants directly and rapidly, leading to a significant reduction in reaction time. researchgate.net The heating mechanisms involved are dipolar polarization and ionic conduction. researchgate.net For the synthesis of this compound, pyridine and 1-bromohexane are placed in a vessel within a microwave reactor. The reaction can often be completed in a matter of minutes, compared to the many hours required for reflux synthesis. arabjchem.orgmdpi.com This rapid, safe, and efficient process often results in higher product yields and purity, minimizing environmental impact. researchgate.netbiotechjournal.in
The reaction conditions, such as temperature, pressure, and microwave power, can be precisely controlled in modern microwave reactors to optimize the synthesis. arabjchem.org The work-up procedure is generally similar to that of the reflux method, involving purification of the resulting ionic liquid.
The primary advantages of microwave-assisted synthesis over the conventional reflux method are the drastically reduced reaction time and often improved yields. nih.gov Studies comparing these methods for the synthesis of similar pyridinium (B92312) and picolinium-based ionic liquids consistently demonstrate the superiority of the microwave approach in terms of efficiency. arabjchem.orgafricaresearchconnects.com
For instance, a conventional synthesis of a picolinium halide under reflux in toluene at 80 °C required 18 hours to achieve yields between 64-81%. arabjchem.org In contrast, the same reactions performed under microwave irradiation were completed in just 10 minutes, achieving very good yields. arabjchem.org This highlights a significant reduction in both time and energy consumption. The solvent-free solid-phase method, which can be performed under microwave conditions, is noted as being superior to conventional approaches due to its non-toxic nature, simpler setup, and significantly shorter reaction times. nih.gov
| Method | Typical Reaction Time | Typical Yield | Key Advantages |
| Reflux Synthesis | 18 - 48 hours | 64 - 85% | Simple equipment, well-established |
| Microwave-Assisted Synthesis | 5 - 15 minutes | >90% | Rapid, high yield, energy efficient, green chemistry approach researchgate.net |
Characterization Techniques for this compound and its Derivatives
Once synthesized, the identity and purity of this compound must be confirmed using various analytical techniques. Spectroscopic methods are indispensable for elucidating the molecular structure, while surface-sensitive techniques are employed when the compound is used to functionalize materials.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. thermofisher.comnih.gov In the FTIR spectrum of this compound, characteristic absorption bands confirm its structure. These include:
C-H stretching vibrations of the hexyl chain's saturated bonds, typically observed in the 2850-2960 cm⁻¹ region. researchgate.net
Aromatic C-H stretching vibrations from the pyridinium ring, usually appearing above 3000 cm⁻¹. researchgate.net
C=C and C=N stretching vibrations within the pyridinium ring, found in the 1480-1640 cm⁻¹ range.
C-H bending vibrations from the alkyl chain, seen around 1465 cm⁻¹. researchgate.net
¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR spectroscopy provides detailed information about the organic framework of the molecule by identifying the different chemical environments of the hydrogen atoms. thermofisher.commdpi.com For this compound, the ¹H-NMR spectrum shows distinct signals for the protons on the pyridinium ring and the hexyl chain. Due to the positive charge on the nitrogen atom, the adjacent protons on the ring and the α-methylene group of the hexyl chain are significantly deshielded and appear at a higher chemical shift (downfield).
A typical ¹H-NMR spectrum in a solvent like DMSO-d₆ would show the following characteristic peaks:
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.9 - 9.1 | Doublet | Protons ortho to Nitrogen (α-H) |
| ~8.5 - 8.7 | Triplet | Proton para to Nitrogen (γ-H) |
| ~8.1 - 8.3 | Triplet | Protons meta to Nitrogen (β-H) |
| ~4.5 - 4.7 | Triplet | Methylene (B1212753) group attached to Nitrogen (-N-CH₂ -) |
| ~1.8 - 2.0 | Multiplet | Methylene group beta to Nitrogen (-N-CH₂-CH₂ -) |
| ~1.2 - 1.4 | Multiplet | Internal methylene groups of the hexyl chain |
| ~0.8 - 0.9 | Triplet | Terminal methyl group (-CH₃ ) |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. inolytix.commdpi.com When materials such as clays, carbon, or metal oxides are functionalized with this compound, XPS is an invaluable tool for characterizing the modified surface. nih.govumich.edu
Key information provided by XPS in this context includes:
Confirmation of Functionalization: The presence of a distinct N 1s peak in the XPS spectrum of the material after treatment confirms the successful grafting or adsorption of the this compound onto the surface. umich.edu
Chemical State Analysis: The binding energy of the N 1s core level provides information about the chemical state of the nitrogen atom. For a quaternary pyridinium nitrogen, the N 1s peak appears at a characteristic binding energy (typically around 401-402 eV), which allows it to be distinguished from other nitrogen species like amines or nitriles. umich.edu
Surface Coverage and Interactions: By analyzing the relative atomic concentrations of nitrogen and elements from the substrate (e.g., Si, C, O), the degree of surface coverage can be estimated. nih.gov Furthermore, subtle shifts in the binding energies of substrate elements can indicate electronic interactions between the functionalizing layer and the underlying material. nih.govdrexel.edu
For example, in studies of clay minerals intercalated with organic ammonium (B1175870) compounds, XPS has been used to monitor the conformation of the alkyl chains and quantify the amount of the organic modifier present in the interlayer space of the clay. nih.gov
Single-Crystal X-ray Diffraction of Ionic Liquid Derivatives
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is crucial for elucidating the solid-state structure of ionic liquids like this compound, offering insights into bond lengths, bond angles, and intermolecular interactions that govern their physical and chemical behavior.
In the crystalline state, the bromide anions are typically linked to the pyridinium cations through these hydrogen bonds. The arrangement of the cations and anions in the crystal lattice is influenced by the length of the alkyl chain. For instance, in the crystal structure of N-benzylpyridinium bromide, the bromide ions are observed to be approximately in the same plane as the aromatic rings. nih.gov The cations often stack in a head-to-tail fashion. nih.gov
Detailed crystallographic studies on similar pyridinium salts, such as 4-methyl-1-(3-phenoxypropyl)pyridinium bromide, reveal that the bromide anion is connected to the cation via a C—H···Br hydrogen bond. nih.gov Furthermore, the anion is surrounded by other cations, with significant C–H···Br short contacts. nih.gov The cations themselves can exhibit stacking arrangements, including offset π–π interactions between the pyridinium rings. nih.gov
For illustrative purposes, the crystallographic data for a related compound, 4-methyl-1-(3-phenoxypropyl)pyridinium bromide, is presented below to exemplify the type of detailed structural information obtained from single-crystal X-ray diffraction studies.
Table 1: Crystal Data and Structure Refinement for 4-methyl-1-(3-phenoxypropyl)pyridinium bromide nih.gov
| Parameter | Value |
| Empirical formula | C15H18NO+·Br− |
| Formula weight | 308.22 |
| Temperature (K) | 150 |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 12.3456 (4) |
| b (Å) | 8.9876 (3) |
| c (Å) | 13.5432 (5) |
| α (°) | 90 |
| β (°) | 108.898 (2) |
| γ (°) | 90 |
| Volume (ų) | 1420.25 (9) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.442 |
| Absorption coefficient (mm⁻¹) | 2.92 |
| F(000) | 632 |
Table 2: Hydrogen Bond Geometry (Å, °) for 4-methyl-1-(3-phenoxypropyl)pyridinium bromide nih.gov
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
| C10—H10B···Br1(i) | 0.97 | 2.89 | 3.7502 (18) | 149 |
| C12—H12···Br1(ii) | 0.93 | 3.11 | 3.829 (2) | 135 |
| C13—H13···Br1(iii) | 0.93 | 3.07 | 3.931 (2) | 155 |
| C16—H16···Br1(iv) | 0.93 | 3.11 | 3.961 (2) | 153 |
Symmetry codes: (i) x, y, z; (ii) -x+1, -y+1, -z+1; (iii) x, y-1, z; (iv) -x+1, y-1/2, -z+3/2.
The synthesis of this compound is typically achieved through a direct quaternization reaction. This involves the reaction of pyridine with 1-bromohexane. The pyridine acts as a nucleophile, attacking the electrophilic carbon of the 1-bromohexane, leading to the formation of the N-hexylpyridinium cation and a bromide anion. The reaction is often carried out under reflux to ensure completion. After the reaction, the product is typically washed with a suitable solvent, such as ethyl acetate, to remove any unreacted starting materials, and then dried under vacuum.
N Hexylpyridinium Bromide As an Ionic Liquid Il
Role of N-Hexylpyridinium Bromide as a Constituent of Ionic Liquids
This compound is frequently utilized as a precursor or starting material for the synthesis of other pyridinium-based ionic liquids. nih.govmdpi.com The typical synthesis of this compound itself involves the quaternization of pyridine (B92270) with an alkyl halide, specifically 1-bromohexane (B126081). This reaction is generally carried out by refluxing pyridine with 1-bromohexane for an extended period. nih.gov
The primary role of this compound as a constituent is in metathesis or anion exchange reactions. nih.govmdpi.com In these processes, the bromide anion is replaced by a different anion, leading to the formation of a new ionic liquid with tailored properties. For example, this compound can be reacted with sodium tetrafluoroborate (B81430) to produce N-hexylpyridinium tetrafluoroborate, another widely studied ionic liquid. nih.gov This anion exchange is a common strategy to modify the physicochemical characteristics of the resulting IL, such as its melting point, viscosity, and miscibility with other substances.
The synthesis of various N-hexylpyridinium-based ILs through this method allows for the creation of a library of related compounds where the cation remains constant, enabling systematic studies on the effect of the anion on the IL's properties. mdpi.com
Thermodynamic Properties of this compound Ionic Liquids
The thermodynamic properties of ionic liquids based on this compound are crucial for understanding their behavior and potential applications, particularly in separation processes. researchgate.net The density of pure this compound is reported to be 1.337 g/cm³. iolitec.deiolitec.de
Research using inverse gas chromatography has been employed to determine a series of thermodynamic parameters for this compound. researchgate.net These studies provide insights into the interactions between the IL and various solutes (probes). Key parameters investigated include:
Flory-Huggins interaction parameters (χ₁₂): These parameters quantify the interaction between the ionic liquid and a solvent.
Activity coefficients at infinite dilution (γ₁₂∞): This value indicates the behavior of a solute when it is infinitely diluted in the IL, providing information on the solvent's capacity for that solute. researchgate.net
Molar heat of absorption (ΔH₁S) and mixing (ΔH₁∞): These enthalpic parameters describe the heat changes associated with dissolving a probe into the ionic liquid. researchgate.net
Hildebrand solubility parameters (δ₂): This parameter is used to predict the miscibility of the IL with other substances. researchgate.net
The thermodynamic properties of pyridinium-based ILs are significantly influenced by the length of the alkyl chain on the cation and the nature of the anion. For a given anion, increasing the alkyl chain length generally leads to a decrease in density. researchgate.netua.pt The viscosity, another key thermophysical property, tends to increase with the elongation of the alkyl chain. researchgate.net Both density and viscosity of these ILs decrease as the temperature rises. researchgate.net
Table 1: Selected Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈BrN |
| Molecular Weight | 244.17 g/mol |
| Melting Point | 47 °C |
| Density | 1.337 g/cm³ |
Electrochemical Properties and Stability Windows of this compound Ionic Liquids
The electrochemical stability window (ESW) is a critical property for ionic liquids, defining the voltage range within which the IL is stable and does not undergo oxidation or reduction. researchgate.net This characteristic is paramount for applications in electrochemical devices such as batteries and capacitors. deakin.edu.aumdpi.com
For N-alkylpyridinium bromide ionic liquids, studies have shown that the electrochemical stability can be influenced by the length of the alkyl side chain on the pyridinium (B92312) cation. researchgate.net Research on 1-vinyl-3-alkylimidazolium bromide ILs, a related class of compounds, indicates that the electrochemical stability tends to decrease as the alkyl side chain is extended. researchgate.net While specific ESW values for this compound are not extensively detailed in the provided search results, the general behavior of pyridinium and other quaternary ammonium-based ILs suggests moderate to good electrochemical stability. utexas.edu Quaternary ammonium (B1175870) cations are known to possess good electrochemical stability, which is why their salts are commonly used as electrolytes in nonaqueous electrochemistry. utexas.edu
The choice of anion also plays a significant role in determining the ESW. Anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or tetrafluoroborate ([BF₄]⁻) typically yield ILs with wider electrochemical windows compared to halide anions like bromide. mdpi.com Therefore, while this compound itself has a specific stability window, its derivatives formed through anion exchange can be tailored for enhanced electrochemical performance.
Tunable Properties of this compound based Ionic Liquids
A key advantage of ionic liquids is that their physicochemical properties can be finely tuned by modifying their structure. nih.gov For ionic liquids based on the N-hexylpyridinium cation, the properties are primarily adjusted by altering the accompanying anion through metathesis reactions. mdpi.com
The nature of the anion significantly influences a wide range of characteristics:
Physicochemical Properties: The melting point, density, viscosity, and thermal stability of the ionic liquid are strongly dependent on the anion. For instance, replacing the bromide anion with an anion like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) can dramatically lower the melting point and viscosity while increasing thermal stability.
Hydrophobicity: The miscibility of the IL with water and other solvents is dictated by the anion. While bromide salts are often hydrophilic, anions like [NTf₂]⁻ or hexafluorophosphate (B91526) ([PF₆]⁻) impart hydrophobicity.
Cation-Anion Interaction Strength: The strength of the interaction between the N-hexylpyridinium cation and the anion affects the microscopic organization and bulk properties of the IL. This interaction can influence everything from vibrational spectra to transport properties like conductivity.
By systematically changing the anion paired with the N-hexylpyridinium cation, a diverse range of ionic liquids can be created with properties optimized for specific tasks, such as solvents for organic synthesis, media for enzymatic reactions, or electrolytes for electrochemical applications. nih.gov
Phase Behavior and Miscibility Studies of this compound Systems
The phase behavior and miscibility of this compound with other substances are fundamental to its application in areas like liquid-liquid extraction and as a solvent for chemical reactions. The general principle of "like dissolves like" applies, where polarity plays a key role in determining miscibility. sigmaaldrich.comosu.edu
The miscibility of a substance with water is directly related to its polarity. sigmaaldrich.com Ionic liquids containing bromide anions tend to be more hydrophilic compared to those with fluorinated anions. nih.gov
Studies have specifically investigated the potential of this compound as an entrainer for separating azeotropic mixtures, such as benzene (B151609)/ethanol (B145695) and benzene/isopropanol. researchgate.net This application relies on the specific phase behavior and miscibility of the IL with the components of the mixture. By adding this compound, the vapor-liquid equilibrium (VLE) of the azeotropic system can be altered, facilitating separation through extractive distillation. researchgate.net The effectiveness of this process is directly tied to the selective interactions of the IL with the different solvents, which is a reflection of its miscibility and thermodynamic properties. The determination of miscibility can be done through simple visual evaluation or more precise methods like spectroscopy and chromatography. sigmaaldrich.com
Catalytic Applications of N Hexylpyridinium Bromide
N-Hexylpyridinium Bromide as a Phase Transfer Catalyst
This compound functions as a phase transfer catalyst (PTC), facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. theaic.org The mechanism of phase transfer catalysis involves the quaternary ammonium (B1175870) cation, in this case, the N-hexylpyridinium ion, which is capable of forming an ion pair with an anion from the aqueous phase. This ion pair is sufficiently lipophilic to be extracted into the organic phase, where the anion can then react with the organic substrate. theaic.org
The effectiveness of a phase transfer catalyst is often related to the structure of the cation. While specific performance data for this compound is not extensively detailed in the provided search results, the general principles of PTC suggest that the hexyl group provides a degree of lipophilicity that allows for efficient transfer between phases. The pyridinium (B92312) ring structure also influences the catalytic activity. Quaternary ammonium salts like this compound are frequently employed in a variety of organic reactions, including alkylations, substitutions, and condensations, often leading to higher yields and milder reaction conditions compared to uncatalyzed heterogeneous reactions. vestachem.comnih.gov
The use of PTCs like this compound offers several advantages in line with the principles of green chemistry. These include the potential to eliminate the need for hazardous organic solvents, the use of less expensive inorganic bases, and often improved reaction rates and selectivities. theaic.org
Table 1: General Advantages of Phase Transfer Catalysis
| Feature | Description |
| Increased Reaction Rates | By bringing reactants together in a single phase, PTCs overcome the limitations of interfacial reactions. |
| Milder Reaction Conditions | Reactions can often be carried out at lower temperatures and pressures. |
| Use of Inexpensive Reagents | Enables the use of simple inorganic bases and nucleophiles. |
| Reduced Solvent Usage | Can often be performed with minimal or no organic solvent, reducing waste. |
| Improved Yields and Purity | Minimizes side reactions that can occur at the interface or in the bulk phases. |
| Versatility | Applicable to a wide range of organic reactions. vestachem.com |
Enzymatic Catalysis and Enzyme Stabilization in this compound Systems
Ionic liquids, including N-alkyl pyridinium salts, have been investigated for their effects on enzyme activity and stability. Research has shown that the properties of the ionic liquid, such as the alkyl chain length of the cation and the nature of the anion, can significantly impact enzyme performance. researchgate.net
Studies on N-alkyl pyridinium chlorides, which are structurally similar to this compound, have indicated that less hydrophobic ionic liquids can be effective in enhancing protein refolding yields. researchgate.net This suggests that this compound could potentially act as a stabilizing agent for certain enzymes. However, it has also been observed that increasing the alkyl chain length of N-alkyl pyridinium salts can lead to the destabilization of enzymes like lysozyme. researchgate.net
Table 2: Factors Influencing Enzyme Stability in Ionic Liquids
| Factor | Influence on Enzyme Stability |
| Alkyl Chain Length of Cation | Longer chains can be destabilizing for some enzymes. researchgate.net |
| Hydrophobicity of Ionic Liquid | Less hydrophobic ionic liquids may enhance protein refolding. researchgate.net |
| Kosmotropicity of Ions | Kosmotropic anions generally stabilize enzymes. nih.gov |
| Viscosity of the Medium | Higher viscosity can lead to mass transfer limitations, affecting reaction rates. researchgate.net |
Impact of this compound and its Derivatives on Polymerization Reactions
This compound and its derivatives have found applications in the field of polymer chemistry. One notable example is the use of poly(vinyl-N-hexylpyridinium bromide). This polymer has been utilized to create surfaces with bactericidal properties. nih.gov
In this application, the pyridinium salt is part of a polymer chain that is covalently attached to a surface. This creates a non-leaching antimicrobial surface that can effectively kill both Gram-positive and Gram-negative bacteria upon contact. nih.gov The mechanism of action is believed to involve the disruption of the bacterial cell membrane by the positively charged pyridinium groups and the associated alkyl chains. This approach has been shown to be effective in preventing the formation of biofilms on various materials. wikipedia.org
While the direct role of monomeric this compound as a catalyst in polymerization reactions is not detailed in the provided results, its incorporation into polymer structures highlights its utility in creating functional materials. Phase transfer catalysts, in general, can be used in the synthesis of monomers and in polymer modification processes. vestachem.com
Quantum Chemical Studies and Mechanistic Insights into this compound Catalysis
Quantum chemical studies, such as those employing Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of catalytic reactions at the molecular level. nih.gov While specific quantum chemical studies on this compound catalysis were not found in the search results, the general principles of these computational methods can be applied to understand its catalytic activity.
For phase transfer catalysis, quantum chemical calculations could be used to:
Model the formation of the ion pair between the N-hexylpyridinium cation and the transported anion.
Calculate the energy barriers for the transfer of the ion pair across the phase boundary.
Investigate the electronic structure of the reactants and the transition states in the organic phase to elucidate the reaction pathway.
Such studies can provide valuable insights into how the structure of the N-hexylpyridinium cation, including the hexyl chain and the pyridinium ring, influences its catalytic efficiency. By understanding these structure-activity relationships, it may be possible to design more effective phase transfer catalysts for specific applications. chemrxiv.org
Table 3: Potential Applications of Quantum Chemical Studies in this compound Catalysis
| Area of Investigation | Potential Insights |
| Ion Pair Formation | Understanding the strength and nature of the interaction between the cation and anion. |
| Phase Transfer Energetics | Predicting the ease of transfer of the ion pair from the aqueous to the organic phase. |
| Reaction Mechanism | Elucidating the detailed steps of the reaction in the organic phase, including transition state structures and activation energies. |
| Catalyst Design | Guiding the rational design of new catalysts with improved performance based on electronic and steric factors. |
Applications of N Hexylpyridinium Bromide in Materials Science
Integration of N-Hexylpyridinium Bromide in Nanomaterial Synthesis
The integration of this compound, an ionic liquid, and its polymer, poly(vinyl-N-hexylpyridinium bromide), into nanomaterial synthesis showcases its utility in creating functional and stable nanoscale materials. Its roles often include acting as a capping agent or as a functional coating to impart specific properties to the nanomaterial.
This compound and its derivatives are utilized in the synthesis of ionic liquid-modified nanoparticles, where they act as capping agents to control particle growth and prevent agglomeration. d-nb.infounimi.it Capping agents are crucial in nanoparticle synthesis as they stabilize the particles, and their amphiphilic nature—a polar head group and a non-polar tail—allows for interaction with different phases. d-nb.info
In one notable application, a dual-action antibacterial composite was created by embedding silver bromide (AgBr) nanoparticles within a matrix of poly(4-vinyl-N-hexylpyridinium bromide) (NPVP). researchgate.netsemanticscholar.org In this system, the pyridine (B92270) groups of the polymer act as a capping agent, stabilizing the AgBr nanoparticles. researchgate.net This composite material demonstrates the effective use of the polymer in creating stable, functional nanoparticle systems with enhanced properties, such as sustained release of biocidal silver ions. semanticscholar.orgacs.org Another study highlighted that iron oxide nanoparticles modified with polyethylene (B3416737) glycol and this compound showed a high loading capacity for the chemotherapy drug cisplatin. researchgate.net
Poly(vinyl-N-hexylpyridinium bromide) has been successfully used to functionalize activated carbon (AC), imparting properties such as antibacterial activity. researchgate.netacs.org In a study comparing two methods of functionalization, one route employed this polycation to coat the AC surface. researchgate.netacs.org The successful attachment of the polymer was confirmed through X-ray photoelectron spectroscopy (XPS). researchgate.netacs.org
The functionalized activated carbon exhibited highly effective antibacterial properties. researchgate.netacs.org However, the modification did impact the material's adsorption capacity. The study investigated the adsorption of phenol (B47542) as a model compound and found a decrease in the adsorptive capacity of the functionalized AC. This reduction was attributed to changes in the surface area and pore size distribution resulting from the polymer coating. researchgate.netacs.org
Table 1: Impact of Functionalization on Activated Carbon Properties
| Property | Unmodified Activated Carbon | Activated Carbon with Poly(vinyl-N-hexylpyridinium bromide) |
|---|---|---|
| Antibacterial Activity | None | Highly effective |
| Adsorption Capacity | High | Reduced |
| Mechanism of Change | N/A | Changes in surface area and pore size distribution researchgate.netacs.org |
Polymeric Materials and Composites Incorporating this compound
The polymerization of this compound derivatives leads to the creation of functional polymers and composites with a wide array of applications, from creating bactericidal surfaces to enhancing the flame retardant properties of textiles.
Poly(vinyl-N-hexylpyridinium bromide) is a key component in creating surfaces that can kill bacteria on contact. nih.govscispace.com A methodology has been developed to covalently attach this polycation to the surfaces of common materials like glass and various plastics, including polyethylene. researchgate.netnih.govpnas.org The process often involves first coating the material with a nanolayer of silica (B1680970) to facilitate the subsequent covalent bonding of the polymer. nih.govscispace.com
Surfaces derivatized in this manner become bactericidal, capable of killing a high percentage of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For instance, glass slides modified with N-hexylated poly(4-vinylpyridine) demonstrated a greater than 100-fold reduction in viable cells of Staphylococcus epidermidis, Pseudomonas aeruginosa, and Escherichia coli compared to unmodified glass. pnas.org Similarly, derivatized polyethylene surfaces can kill 90-99% of the human pathogen Staphylococcus aureus, including antibiotic-resistant strains. researchgate.net These contact-killing surfaces are non-leaching, meaning the bactericidal agent is permanently bound and not released into the environment. scispace.com
Table 2: Bactericidal Efficacy of a Glass Surface Modified with Poly(4-vinyl-N-hexylpyridinium bromide)
| Bacterial Species | Type | % Killed on Contact | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | 94 ± 3% | pnas.org |
| Staphylococcus epidermidis | Gram-positive | >99.8% | pnas.org |
| Pseudomonas aeruginosa | Gram-negative | >99% | pnas.org |
| Escherichia coli | Gram-negative | >99% | pnas.org |
Derivatives of this compound, specifically those where the bromide anion is exchanged for hexafluorophosphate (B91526) (PF6⁻), have shown significant promise as flame retardants for textiles. researchgate.netimist.ma These ionic liquids are considered greener alternatives to traditional halogenated flame retardants, which can release toxic substances during combustion. imist.maproductip.com
In one study, N-Hexylpyridinium hexafluorophosphate ([Py, PF6]) was incorporated into a polyacrylic acid-based coating and applied to a polyester-cotton blend fabric. imist.ma This treatment aimed to enhance the fabric's fire resistance. The mechanism of phosphorus-based flame retardants often involves forming a protective char layer on the fabric's surface during combustion, which insulates the material from heat and oxygen. juniperpublishers.comdabedan.com The presence of nitrogen can have a synergistic effect, further enhancing the protective properties. scispace.com Research has shown that ionic liquids with PF6⁻ anions provide the best flame-retarding results among various options. researchgate.netresearchgate.net
It is important to note that in the context of perovskite devices, it is primarily n-hexylammonium bromide , a related but structurally different compound, that is used as a precursor and interface modifier, not this compound. greatcellsolarmaterials.comchemborun.com N-hexylammonium bromide is a long-chain alkylammonium salt that plays a crucial role in enhancing the efficiency and stability of perovskite solar cells. greatcellsolarmaterials.comacs.orgnih.gov
This compound is used to passivate the surface of the perovskite layer, which is a critical step to reduce defects that can trap charge carriers and hinder device performance. greatcellsolarmaterials.comchemborun.comacs.org By treating the perovskite surface, n-hexylammonium bromide can form a 2D perovskite layer that effectively passivates surface and grain boundary defects. chemborun.comresearchgate.net This passivation leads to improved open-circuit voltage and fill factor in the solar cells. researchgate.net Research has shown that devices passivated with an n-hexylammonium bromide film can achieve a significant increase in power conversion efficiency (PCE), with one study reporting a PCE of 21.4%, a 12.6% improvement over the control device. researchgate.netresearchgate.net Furthermore, this modification enhances the long-term stability of the devices under both storage and operational conditions. researchgate.netresearchgate.net
Electrochemical Applications of N Hexylpyridinium Bromide
N-Hexylpyridinium Bromide as an Electrolyte Component
This compound and related pyridinium-based ionic liquids are considered for use as electrolytes or electrolyte additives, particularly in secondary batteries, owing to their high ionic conductivity. labinsights.nl The properties of ionic liquids, such as negligible vapor pressure, high thermal stability, and tuneable viscosity, make them attractive alternatives to traditional organic solvents used in electrolytes. rsc.org These characteristics contribute to the development of safer and more stable electrochemical systems. fbicrc.com.au
The function of an electrolyte is to facilitate the movement of ions between the anode and cathode during the charging and discharging cycles of a battery. fbicrc.com.au this compound, as a salt that is liquid at or near room temperature, is composed entirely of ions, which allows for this ionic transport. rsc.org Its utility extends to various electrochemical systems, including as electrolytes for supercapacitors and in dye-sensitized solar cells. iolitec.de The flexibility to modify the physicochemical properties of this compound, for instance by exchanging the bromide anion with others like tetrafluoroborate (B81430) or hexafluorophosphate (B91526), allows for the tailoring of the electrolyte for specific applications. labinsights.nl
Application in Metal Plating and Electropolishing
This compound is identified as having applications in metal plating and electropolishing. alfa-chemistry.comulcho.com In these processes, ionic liquids are investigated as alternatives to traditional aqueous solutions. rsc.org Electroplating involves depositing a layer of metal onto a substrate, while electropolishing is a reverse process that removes metal from a surface to make it smoother and cleaner. blackstone-ney.comableelectropolishing.com
In electropolishing, the part to be treated acts as the anode in an electrolytic cell, and material is removed from the surface, particularly from high points, resulting in a smoother finish. blackstone-ney.com The electrolyte's composition is crucial for this process. blackstone-ney.com Ionic liquids like this compound can serve as the electrolyte medium, facilitating the electrochemical reactions required for metal removal or deposition. alfa-chemistry.comblackstone-ney.com The use of ionic liquids in electrodeposition is attractive because they can have wide electrochemical windows, allowing for the deposition of reactive metals that cannot be plated from aqueous solutions. e-bookshelf.demdpi.com
Role in Batteries and Fuel Cells
The potential use of this compound extends to energy storage and conversion systems like batteries and fuel cells. alfa-chemistry.comulcho.com Ionic liquids are considered a safer alternative to conventional carbonate electrolytes in lithium-ion batteries due to their non-flammability and superior chemical and electrochemical stability. fbicrc.com.au These properties are essential for developing next-generation batteries, including those with high-energy-density lithium metal anodes. fbicrc.com.au
Specific research has demonstrated the role of this compound in aqueous zinc-bromine (Zn-Br₂) batteries. In one study, it was used as an active material in the ZnSO₄ electrolyte. researchgate.net This enabled a four-electron transfer Br⁻/Br⁰/Br⁺ cathode, leading to two reversible redox couples and a high specific capacity. researchgate.net The use of this compound helps to complex with polybromides, which can inhibit the "shuttling" effect that often degrades battery performance. researchgate.net The integration of ionic liquids into polymer matrices to form gel electrolytes is another area of research, which can improve the safety and stability of batteries and fuel cells. rsc.org
Corrosion Inhibition Studies with this compound
This compound has been studied extensively as a corrosion inhibitor, particularly for metals in acidic environments. It functions by adsorbing onto the metal surface, forming a protective layer that blocks both the anodic (metal dissolution) and cathodic (hydrogen evolution) sites of the corrosion process. rsc.orgresearchgate.net This adsorption is a physical process, and the inhibitor's effectiveness increases with its concentration. rsc.orgrsc.org
Data from Corrosion Inhibition Study of this compound on Carbon Steel in 1 M HCl
This table presents data from electrochemical impedance spectroscopy (EIS) measurements, showing how the charge-transfer resistance (Rct), which is inversely related to the corrosion rate, and the double-layer capacitance (Cdl) change with inhibitor concentration. The inhibition efficiency (IE%) is calculated from the Rct values.
| Inhibitor Conc. (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | IE (%) |
| 0 | 58.5 | 105.2 | - |
| 1 x 10⁻⁵ | 75.4 | 81.7 | 22.4 |
| 5 x 10⁻⁵ | 115.3 | 66.8 | 49.3 |
| 1 x 10⁻⁴ | 155.6 | 55.4 | 62.4 |
| 5 x 10⁻⁴ | 280.9 | 42.1 | 79.2 |
| 1 x 10⁻³ | 355.8 | 38.5 | 83.6 |
| 3 x 10⁻³ | 513.2 | 30.2 | 88.6 |
| Data sourced from a study on the corrosion inhibition of carbon steel. rsc.orgrsc.org |
Environmental and Remediation Research Involving N Hexylpyridinium Bromide
Photocatalytic Degradation of N-Hexylpyridinium Bromide in Aqueous Solutions
Photocatalysis has been investigated as a promising method for the degradation of this compound (HPyBr) in water. This advanced oxidation process utilizes semiconductor catalysts to break down the organic pollutant into simpler, less harmful substances.
Studies have compared the effectiveness of different photocatalysts, primarily zinc oxide (ZnO) and titanium dioxide (TiO2), in the degradation of this compound. Research indicates that the efficiency of degradation is dependent on the catalyst used.
In a comparative study, the photocatalytic degradation of 1-hexylpyridinium (B1223320) bromide was found to be more rapid with ZnO than with TiO2 P25 under UV irradiation. researchgate.net Specifically, after 120 minutes of treatment, the UV-ZnO system achieved 94% mineralization, whereas the UV-TiO2 system reached 88% mineralization. researchgate.net It was noted that there was no significant adsorption of the pollutant on either catalyst in the absence of light. researchgate.net
The superior performance of ZnO in some cases can be attributed to several factors. ZnO has a comparable band gap to TiO2 (~3.2 eV), making it an effective photocatalyst. mdpi.com Furthermore, some studies suggest that ZnO can exhibit higher electronic conductivity, leading to more efficient charge accumulation on the surface and potentially a more favorable reduction of pollutants. mdpi.com For the degradation of pyridine (B92270), a related compound, ZnO has been shown to promote a faster initial reaction rate compared to TiO2. researchgate.netresearchgate.net
The physical properties of the catalysts also play a role. For instance, the specific surface area of TiO2 (Aeroxide® P25) has been measured at 64 m²/g, while that of ZnO is 13 m²/g. mdpi.com Despite the lower surface area, ZnO's efficiency in generating sulfate (B86663) radicals (SO₄•⁻) when combined with a peroxydisulfate (B1198043) ion was significantly higher than that of TiO2, which can enhance the degradation of organic pollutants. mdpi.com
Table 1: Comparison of Photocatalyst Efficiency in this compound Mineralization
| Photocatalyst | Mineralization Percentage (after 120 min) |
|---|---|
| ZnO | 94% |
| TiO2 P25 | 88% |
Data sourced from a study on the photocatalytic degradation of 1-hexylpyridinium bromide. researchgate.net
The kinetics of the photocatalytic degradation of this compound have been found to follow a pseudo-first-order reaction model. researchgate.net This model is commonly applied to describe photocatalytic degradation processes where the concentration of the pollutant is the limiting factor. rsc.orgnih.gov
The pseudo-first-order rate equation is given by: ln(C₀/C) = kt where:
C₀ is the initial concentration of this compound.
C is the concentration at time t.
k is the pseudo-first-order rate constant.
In the comparative study of ZnO and TiO2, the degradation of 1-hexylpyridinium bromide followed pseudo-first-order kinetics for both catalysts. researchgate.net The rate of degradation is influenced by various factors, including the initial concentration of the pollutant, the catalyst loading, the pH of the solution, and the intensity of the light source. medcraveonline.com For instance, in the photocatalytic degradation of other organic pollutants, it has been observed that the degradation rate increases with catalyst load up to an optimal point, beyond which the efficiency may decrease due to light scattering and screening effects. medcraveonline.com
Adsorption Characteristics of this compound on Functionalized Adsorbents
The removal of pyridinium (B92312) salts like this compound from aqueous solutions can also be achieved through adsorption. This process involves the adhesion of the pollutant molecules onto the surface of a solid material (adsorbent). The efficiency of adsorption is highly dependent on the properties of the adsorbent, such as its surface area, pore size distribution, and the presence of specific functional groups. mdpi.com
While specific studies on the adsorption of this compound are limited, research on related pyridinium compounds provides insight into the potential adsorbent materials and mechanisms. Functionalized adsorbents, which have been chemically modified to enhance their affinity for specific pollutants, are of particular interest.
For example, poly(vinylbenzyl pyridinium salts) have been investigated as novel sorbents for the removal of hazardous metal ions, demonstrating the potential of pyridinium-functionalized resins in adsorption processes. mdpi.comtsijournals.com The pyridinium groups on these resins were found to be effective in capturing metal ions from aqueous solutions. mdpi.comtsijournals.com Conversely, adsorbents with negatively charged functional groups would be expected to show a high affinity for the cationic N-hexylpyridinium ion through electrostatic interactions.
Materials that have been functionalized with groups such as amines or sulfhydryls can exhibit enhanced adsorption capacities for various pollutants. The modification of materials like halloysite (B83129) with N-[3-(trimethoxysilyl)propyl] ethylenediamine (B42938) has been shown to improve its adsorption capabilities for metal ions, indicating that surface functionalization is a key strategy for developing effective adsorbents. biointerfaceresearch.com The adsorption kinetics in such systems often follow a pseudo-second-order model, suggesting that chemisorption may be the rate-limiting step. biointerfaceresearch.com
The adsorption process is influenced by factors such as pH, contact time, initial pollutant concentration, and adsorbent dosage. mdpi.com For cationic species like N-Hexylpyridinium, adsorption is generally more favorable on surfaces that are negatively charged.
Environmental Impact and Fate of this compound
The environmental impact of this compound is related to its potential toxicity and its behavior in different environmental compartments. As a pyridinium salt, it belongs to a class of compounds that can act as cationic surface-active substances.
The persistence of a chemical in the environment is a measure of how long it remains before being broken down by physical, chemical, or biological processes. The translocation of a compound refers to its movement within and between different environmental compartments, such as water, soil, and air.
Studies on other pyridinium chlorides have shown that they can be toxic to aquatic organisms such as crustaceans, fish, and algae. nih.gov The toxicity of these compounds did not appear to be strongly dependent on the specifics of their chemical structure in the studied cases. nih.gov Research on the biodegradation of these pyridinium chlorides indicated that only partial degradation occurred, suggesting a degree of persistence in the environment. nih.gov However, the intermediate products of this biodegradation were found to be non-toxic to the tested organisms. nih.gov
The fate of this compound in the environment would be governed by processes such as biodegradation, photodegradation, and adsorption to soil and sediment. Its positive charge suggests that it would likely adsorb to negatively charged components of soil and sediment, such as clay minerals and organic matter. This adsorption would reduce its mobility in the environment but could also make it more persistent by protecting it from degradation. The length of the hexyl chain gives the molecule some hydrophobic character, which could also influence its partitioning into organic matter and its potential for bioaccumulation.
Biological Interactions and Antimicrobial Studies of N Hexylpyridinium Bromide
Antibacterial Activities of N-Hexylpyridinium Bromide Derivatives
This compound and its derivatives, as part of the broader class of quaternary ammonium (B1175870) compounds (QACs), have demonstrated notable antimicrobial properties. researchgate.net Their efficacy is influenced by factors such as the length of the alkyl chain, with studies indicating a trend of increasing antibacterial activity with longer chain lengths. wikipedia.org
Activity against Gram-Positive and Gram-Negative Bacteria
Derivatives of this compound consistently show potent activity against a range of bacteria, with a pronounced efficacy against Gram-positive strains. researchgate.netnih.gov Research on various 1-alkyl-2-(4-pyridyl)pyridinium bromides found them to be most active against Staphylococcus aureus. wikipedia.org Similarly, studies on new N-alkylpyridinium salts confirmed higher antibacterial activity, indicated by lower Minimum Inhibitory Concentration (MIC) values, against Gram-positive bacteria such as Enterococcus faecalis, S. aureus, and Staphylococcus epidermidis when compared to Gram-negative bacteria. researchgate.net This heightened susceptibility of Gram-positive bacteria to QACs is a well-documented phenomenon. researchgate.net
While generally less susceptible, Gram-negative bacteria are also affected. A polymer derivative, poly(4-vinyl-N-hexylpyridine), was capable of inactivating ≥ 99% of Escherichia coli and Pseudomonas aeruginosa, both Gram-negative bacteria, in addition to the Gram-positive S. epidermidis. nih.gov The activity against Gram-negative organisms can be enhanced by using a membrane-permeabilizing agent, such as sodium citrate, in conjunction with the pyridinium (B92312) compounds. wikipedia.org
| Compound/Derivative | Bacterial Strain | Gram Stain | MIC (µg/mL) | Source |
|---|---|---|---|---|
| 1-Undecyl-2-(4-pyridyl)pyridinium bromide | Methicillin-sensitive S. aureus (MSSA) | Positive | 1-2 | wikipedia.org |
| 1-Dodecyl-2-(4-pyridyl)pyridinium bromide | Methicillin-sensitive S. aureus (MSSA) | Positive | 1-2 | wikipedia.org |
| 1-Tridecyl-2-(4-pyridyl)pyridinium bromide | Methicillin-sensitive S. aureus (MSSA) | Positive | 1-2 | wikipedia.org |
| 1-Tetradecyl-2-(4-pyridyl)pyridinium bromide | Methicillin-sensitive S. aureus (MSSA) | Positive | 1-2 | wikipedia.org |
| 1-Dodecyl-2-(4-pyridyl)pyridinium bromide | Escherichia coli | Negative | 64-128 | wikipedia.org |
| 1-Dodecyl-2-(4-pyridyl)pyridinium bromide | Pseudomonas aeruginosa | Negative | >128 | wikipedia.org |
Mechanism of Bactericidal Action (e.g., Membrane Disruption)
The primary mechanism of bactericidal action for this compound and related QACs involves the disruption of the bacterial cell membrane. wikipedia.orgmdpi.com These cationic compounds are drawn to the negatively charged bacterial cell surface. nih.gov Their amphipathic nature, possessing both a charged hydrophilic head (the pyridinium ring) and a long hydrophobic tail (the hexyl chain), facilitates their insertion into the lipid bilayer of the cell membrane. researchgate.net
This insertion disrupts the structural integrity and barrier function of the membrane. tubitak.gov.trresearchgate.net The process can lead to the disorganization of the membrane, leakage of essential cytoplasmic components, and ultimately, cell death. researchgate.net This membrane-disrupting effect is a key factor in the potent antimicrobial activity observed in this class of compounds. tubitak.gov.trresearchgate.net
Effect on Antibiotic-Resistant Strains
This compound derivatives have shown efficacy against antibiotic-resistant bacteria, a critical area of research. Studies have specifically highlighted their activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netwikipedia.org While methicillin-sensitive S. aureus (MSSA) strains were found to be more susceptible, the compounds still exhibited inhibitory action against MRSA. wikipedia.org
Research suggests that efflux pumps, which actively transport antimicrobial agents out of the bacterial cell, may contribute to resistance in some MRSA strains. The susceptibility of these resistant strains to 1-alkyl-2-(4-pyridyl)pyridinium bromides was found to increase when used in combination with an efflux pump inhibitor, reserpine. wikipedia.org This indicates that overcoming efflux mechanisms could enhance the effectiveness of these pyridinium compounds against resistant pathogens.
Biocompatibility and Cytotoxicity Considerations
While effective as antimicrobial agents, the interaction of this compound derivatives with mammalian cells is a critical consideration for their potential applications. Their membrane-disrupting capabilities are not entirely specific to bacterial cells, leading to cytotoxic effects on mammalian cells as well. researchgate.net
Interactions with Mammalian Cells (e.g., Hemolytic Effects, Platelet Activation)
Studies on composite materials containing a poly(4-vinyl-N-hexylpyridinium bromide) polymer have revealed significant interactions with blood components. These materials were found to cause the disruption of red blood cells, known as hemolytic effects. researchgate.net
Furthermore, these pyridinium polymer composites have a profound impact on blood platelets. When in contact with blood, the material causes platelets to rapidly enter a highly activated state, which is followed by their substantial disruption. tubitak.gov.trresearchgate.netnih.gov This activation and subsequent disruption indicate that the material is not blood-compatible and can trigger coagulation. tubitak.gov.trnih.gov These findings suggest that the membrane-disrupting action of this class of materials extends to mammalian cells, which may limit their use in applications involving direct and prolonged blood contact. researchgate.net
Enzyme Stabilization and Activity in this compound Systems
This compound, as an ionic liquid, can influence the stability and activity of enzymes. A study investigating the effect of various pyridinium-based ionic liquids on Candida rugosa lipase (B570770) found that this compound ([C6Py]Br) could enhance the enzyme's hydrolytic activity in a methanol-water solvent system.
Specifically, the addition of [C6Py]Br as a cosolvent in methanol (B129727) led to an increase in the lipase's hydrolytic activity by approximately 15.61% when using 4-nitrophenyl palmitate (pNPP) as the substrate. Molecular dynamics simulations supported these experimental findings, suggesting that the bromide anion plays a crucial role in stabilizing the lipase's conformation. The study indicated that the bromide anion tends to form short-range interactions with the lipase, contributing to this stabilizing effect. In contrast, pyridinium-based ionic liquids with a tetrafluoroborate (B81430) anion did not show a similar increase in lipase activity.
Advanced Research Areas and Emerging Applications of N Hexylpyridinium Bromide
N-Hexylpyridinium Bromide in Separation Technologies
This compound ([Hpy]Br) has demonstrated significant potential as an entrainer in separation technologies, particularly for breaking azeotropic mixtures through extractive distillation. researchgate.net Azeotropes are mixtures of liquids that have a constant boiling point and composition, making their separation by conventional distillation challenging. The addition of an entrainer like [Hpy]Br alters the relative volatility of the components, facilitating their separation.
Research has shown that [Hpy]Br can effectively break the azeotropes of systems such as benzene (B151609)/ethanol (B145695), benzene/isopropanol, and benzene/thiophene. researchgate.net The effectiveness of an entrainer is determined by its thermodynamic properties and its interactions with the components of the mixture. For [Hpy]Br, these properties have been investigated using techniques like inverse gas chromatography. researchgate.net Key thermodynamic parameters that quantify the interaction and separation potential include activity coefficients at infinite dilution (γ∞), Flory-Huggins interaction parameters (χ), and Hildebrand solubility parameters (δ). researchgate.net The analysis of vapor-liquid equilibrium (VLE) data for ternary mixtures containing [Hpy]Br confirms its ability to disrupt azeotropic behavior. researchgate.net
Table 1: Thermodynamic Research Findings on this compound as a Separation Agent
| Parameter Investigated | Technique Used | Application | Key Finding | Reference |
|---|---|---|---|---|
| Thermodynamic Parameters (γ∞, χ, ΔH, δ) | Inverse Gas Chromatography (IGC) | Evaluation as an entrainer | Determined key parameters indicating its potential for separating azeotropes. | researchgate.net |
| Vapor-Liquid Equilibrium (VLE) | Correlated from χ parameters | Extractive distillation of azeotropes | Confirmed that adding [Hpy]Br can break the azeotropy of benzene/ethanol, benzene/isopropanol, and benzene/thiophene systems. | researchgate.net |
| Separation Potential | Analysis of relative volatility | Purification of benzene | A related compound, N-octylpyridinium bromide, was shown to effectively separate benzene from benzene/ethanol and benzene/isopropanol mixtures. | researchgate.net |
Potential in Analytical Chemistry for Metal Ion Extraction and Detection
The unique properties of ionic liquids, including this compound, make them promising media for various applications in analytical chemistry. One of the most explored areas is their use in liquid-liquid extraction of metal ions. semanticscholar.org Ionic liquids can serve as a distinct phase for the efficient transfer of metal ions from aqueous solutions, often facilitated by metal chelators. semanticscholar.org This process has shown high extraction efficiencies, in some cases exceeding 98%. semanticscholar.org
The structure of this compound, featuring a cationic pyridinium (B92312) head and a nonpolar hexyl tail, allows for tunable interactions with different metal species. While specific studies focusing solely on this compound for this purpose are emerging, the broader class of pyridinium ionic liquids has been investigated for these applications. The mechanism typically involves the formation of a metal-chelate complex that is preferentially soluble in the ionic liquid phase, allowing for its separation from the aqueous sample. This capability is crucial for pre-concentration and purification steps in analytical methods, which are essential for detecting trace levels of metal ions in environmental or biological samples.
Role in Green Chemistry and Sustainable Processes
This compound and other ionic liquids are often referred to as "green solvents" and are central to the development of more sustainable chemical processes. researchgate.netresearchgate.net Their negligible vapor pressure, high thermal stability, and recyclability align with several core principles of green chemistry. researchgate.netrsc.org Unlike volatile organic compounds (VOCs) traditionally used as industrial solvents, the low volatility of ionic liquids significantly reduces air pollution and worker exposure. rsc.org
The application of this compound in processes like extractive distillation exemplifies its role in enhancing energy efficiency, a key tenet of green chemistry. researchgate.netessentialchemicalindustry.org By enabling separations at lower energy costs compared to conventional methods, it contributes to more sustainable industrial operations. Furthermore, research into the synthesis of this compound is also evolving with sustainability in mind. Greener synthetic routes, such as solvent-free solid-phase alkylation or energy-efficient microwave-assisted synthesis, are being explored to reduce waste and energy consumption compared to conventional methods. dntb.gov.ua The design and use of ionic liquids like this compound are considered a paradigmatic example of green chemistry in practice, offering an environmentally friendlier alternative to traditional solvents and facilitating more efficient chemical transformations. rsc.org
Exploration in New Fuel Development
This compound and its derivatives are being investigated for their potential roles in the energy sector, particularly in fuel purification and geothermal energy applications.
In the context of fuel desulfurization, pyridinium-based ionic liquids have shown promise as effective solvents for extracting aromatic heterocyclic sulfur compounds from diesel fuel. researchgate.net Research on N-hexylpyridinium tetrafluoroborate (B81430) ([HPy][BF4]), a close derivative of this compound, found it to be a promising agent for extractive desulfurization at room temperature. researchgate.net The study highlighted that the extractive performance is influenced by the structure of the cation, with longer alkyl chains on the pyridinium ring generally leading to better performance. researchgate.net These ionic liquids are largely insoluble in diesel, which prevents fuel contamination and allows for the potential recycling of the ionic liquid. researchgate.net
Table 2: Research Findings on Pyridinium-Based Ionic Liquids in Fuel Desulfurization
| Ionic Liquid | Application | Key Finding | Reference |
|---|---|---|---|
| N-hexylpyridinium tetrafluoroborate ([HPy][BF4]) | Extractive desulfurization of diesel | Identified as a promising solvent for selectively removing sulfur compounds. | researchgate.net |
| N-butylpyridinium tetrafluoroborate ([BPy][BF4]) | Extractive desulfurization of diesel | Effective, but less so than the hexyl and octyl derivatives. | researchgate.net |
| N-octylpyridinium tetrafluoroborate ([OPy][BF4]) | Extractive desulfurization of diesel | Showed the highest extractive performance among the pyridinium-based ILs tested. | researchgate.net |
Additionally, this compound has been synthesized as a precursor for creating other ionic liquids, such as N-hexylpyridinium tetrafluoroborate, for potential use in enhanced geothermal systems. mygeoenergynow.org The unique thermal and rheological properties of these ionic liquids could help control flow distribution within geothermal reservoirs, potentially enhancing the efficiency and sustainability of this renewable energy source. mygeoenergynow.org
Q & A
Q. What are the standard protocols for synthesizing and purifying N-Hexylpyridinium bromide, and how can purity be validated?
this compound is synthesized via quaternization of pyridine with 1-bromohexane under reflux (70°C, 72 hours) in a solvent-free system. Post-synthesis, unreacted reagents are removed by repeated ethyl acetate washes, followed by vacuum drying. Purity validation involves nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and elemental analysis (C, H, N, Br) to verify stoichiometry .
Q. What physicochemical properties are critical for characterizing this compound in research applications?
Key properties include thermal stability (analyzed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC)), solubility in polar/non-polar solvents, and hygroscopicity. Molecular weight (244.17 g/mol) and ionic conductivity are also relevant for applications in catalysis or electrochemistry. Techniques like Karl Fischer titration quantify water content, which can affect reactivity .
Advanced Research Questions
Q. How does this compound influence reaction mechanisms in catalytic systems, and what methodologies can elucidate its role?
As a solvent and catalyst, it stabilizes transition states via electrostatic interactions and hydrogen bonding. Mechanistic studies require kinetic profiling (e.g., varying substrate/catalyst ratios) coupled with computational modeling (density functional theory (DFT)) to map energy barriers. Spectroscopic methods like Raman or UV-Vis can track intermediate formation. Comparative studies with shorter-chain analogs (e.g., N-butylpyridinium bromide) isolate chain-length effects .
Q. What experimental approaches are recommended to resolve contradictions in reported antimicrobial efficacy data for this compound?
Discrepancies may arise from variations in bacterial strains, concentration thresholds, or assay conditions (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and minimum inhibitory concentration (MIC) assays under controlled pH/temperature are critical. Scanning electron microscopy (SEM) can visualize membrane disruption, while fluorescence assays (e.g., propidium iodide uptake) confirm cell permeability changes .
Q. How can researchers optimize this compound's biocompatibility without compromising its antimicrobial activity?
Hybridization with biocompatible polymers (e.g., polyethylene glycol) or encapsulation in silica nanoparticles reduces cytotoxicity. Hemolysis assays (using red blood cells) and MTT assays (on mammalian cell lines) quantify biocompatibility. Structure-activity relationship (SAR) studies comparing alkyl chain lengths and counterion effects (e.g., bromide vs. tetrafluoroborate) identify toxicity drivers .
Q. What computational strategies are effective for modeling this compound's interactions in enzymatic systems?
Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) model cation-anion interactions around enzymes. Radial distribution function (RDF) analysis identifies proximity between bromide ions and enzyme surfaces, while root-mean-square deviation (RMSD) tracks structural stability. Free energy calculations (e.g., MMPBSA) quantify binding affinities .
Q. How should researchers address inconsistencies in bromide ion quantification across analytical methods?
Cross-validate results using ion chromatography (IC), automated fluorescein assays, and inductively coupled plasma mass spectrometry (ICP-MS). Account for matrix effects (e.g., organic solvents) and calibrate with certified reference materials. Statistical analysis (paired t-tests) ensures method equivalence, as demonstrated in bromide recovery studies .
Q. What advanced techniques characterize solvent-substrate interactions in ionic liquid-mediated reactions?
Neutron scattering or X-ray diffraction reveals bulk solvent structure. Nuclear Overhauser effect spectroscopy (NOESY) NMR detects spatial proximity between ionic liquid cations and substrates. Transient absorption spectroscopy monitors electron transfer dynamics in photochemical reactions .
Q. Notes
- Avoid commercial databases (e.g., BenchChem) for physicochemical data; prioritize peer-reviewed studies or institutional reports.
- For toxicity assessments, adhere to OECD guidelines for in vitro and in vivo testing.
- Computational models should validate force fields against experimental data (e.g., RDF profiles from MD vs. X-ray crystallography).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
